Ethyl (E)-4-((4R,5S)-5-((R)-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate
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Overview
Description
Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate is a complex organic compound with a unique structure that includes a dioxolane ring, a hexyloxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate typically involves multiple steps, including the formation of the dioxolane ring and the introduction of the hexyloxy and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and research articles .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Industrial methods also focus on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .
Scientific Research Applications
Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide further research .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate include other dioxolane derivatives and compounds with similar functional groups, such as:
- Ethyl (E)-4-((4R,5S)-5-(®-(methoxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate
- Ethyl (E)-4-((4R,5S)-5-(®-(butoxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate .
Uniqueness
The uniqueness of Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H34O6 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl (E)-4-[(4R,5S)-5-[(R)-hexoxy(phenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C24H34O6/c1-5-7-8-12-17-28-21(18-13-10-9-11-14-18)23-22(29-24(3,4)30-23)19(25)15-16-20(26)27-6-2/h9-11,13-16,21-23H,5-8,12,17H2,1-4H3/b16-15+/t21-,22+,23+/m1/s1 |
InChI Key |
UUAHBRGHESNLNX-FECDSJAMSA-N |
Isomeric SMILES |
CCCCCCO[C@@H]([C@H]1[C@@H](OC(O1)(C)C)C(=O)/C=C/C(=O)OCC)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCOC(C1C(OC(O1)(C)C)C(=O)C=CC(=O)OCC)C2=CC=CC=C2 |
Origin of Product |
United States |
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